molecular formula C20H25NO3 B12801961 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol CAS No. 81413-40-3

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol

Cat. No.: B12801961
CAS No.: 81413-40-3
M. Wt: 327.4 g/mol
InChI Key: SHICFENLPFJHFF-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is an organic compound that features both morpholine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol typically involves the reaction of morpholine with diphenylbutanediol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is unique due to its specific combination of morpholine and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

81413-40-3

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

2-morpholin-4-yl-1,1-diphenylbutane-1,4-diol

InChI

InChI=1S/C20H25NO3/c22-14-11-19(21-12-15-24-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22-23H,11-16H2

InChI Key

SHICFENLPFJHFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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